molecular formula C11H10Cl2N4 B1603239 2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine CAS No. 30077-58-8

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine

Cat. No. B1603239
CAS RN: 30077-58-8
M. Wt: 269.13 g/mol
InChI Key: YFXPEDMBLISFPG-UHFFFAOYSA-N
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Description

“2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine” is a chemical compound with the molecular formula C11H10Cl2N4 and a molecular weight of 269.13 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine derivatives has been studied for their anti-tubercular activities . The compounds were designed and synthesized to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .


Molecular Structure Analysis

The molecular structure of “2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine” consists of a pyrimidine ring which is a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine” include a molecular weight of 269.13 and a molecular formula of C11H10Cl2N4 .

Safety And Hazards

The safety and hazards of “2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine” are not fully documented. It is recommended to handle it with care and use it only for research purposes .

Future Directions

The future directions of “2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine” research could involve the development of novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity which could be important lead compounds for future optimization towards the development of future anti-TB drugs .

properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c12-8-2-1-6(4-9(8)13)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXPEDMBLISFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608598
Record name 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine

CAS RN

30077-58-8
Record name 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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